molecular formula C14H12N6O3S B2665554 6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide CAS No. 1351588-89-0

6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide

Cat. No. B2665554
CAS RN: 1351588-89-0
M. Wt: 344.35
InChI Key: HAPGRHYEJHSBIK-UHFFFAOYSA-N
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Description

6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide is a pyridazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations.

Scientific Research Applications

Functionalization and Synthesis Techniques

The synthesis of novel heterocyclic compounds often involves functionalization and cyclization reactions, utilizing pyrazole derivatives as key intermediates. These methods have been explored to produce a variety of compounds, including ester or amide derivatives through reactions with alcohols or N-nucleophiles, respectively. For instance, pyrazolo[3,4-d]pyridazines can be obtained from cyclocondensation reactions of pyrazoles with phenylhydrazine or hydrazine hydrate, highlighting the versatility of pyrazole-based compounds in heterocyclic chemistry (Akçamur, Şener, Ipekoglu, & Kollenz, 1997).

Antibacterial Applications

Research into novel heterocyclic compounds containing sulfonamido moieties has shown promising results in the development of antibacterial agents. By synthesizing new heterocyclic compounds suitable for use as antibacterial agents, several studies have identified compounds with high activities against both Gram-positive and Gram-negative bacteria. This indicates the potential of pyrazole-based compounds in contributing to the development of new antimicrobial drugs (Azab, Youssef, & El‐Bordany, 2013).

Cytotoxicity and Anticancer Research

The exploration of pyrazole derivatives in the context of cytotoxicity against cancer cells has also been a significant area of research. Synthesizing and characterizing new compounds for their in vitro cytotoxic activity against specific cancer cell lines can lead to the identification of potential anticancer agents. Studies have shown that certain pyrazole and pyrazolo[1,5-a]pyrimidine derivatives exhibit promising cytotoxic activity, underscoring the potential therapeutic applications of these compounds (Hassan, Hafez, & Osman, 2014).

Antiviral Research

The antiviral properties of novel pyrazole and pyrazolo[3,4-d]pyridazine derivatives have been investigated, with some compounds showing promising activity against specific viral strains. This research area highlights the potential of pyrazole-based compounds in the development of new antiviral therapies (Hamdy & El-Senousy, 2013).

properties

IUPAC Name

6-pyrazol-1-yl-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O3S/c15-24(22,23)11-4-2-10(3-5-11)17-14(21)12-6-7-13(19-18-12)20-9-1-8-16-20/h1-9H,(H,17,21)(H2,15,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPGRHYEJHSBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide

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